1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide
Description
1-Benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide is a synthetic small molecule characterized by a central azetidine (4-membered nitrogen-containing ring) core. Key structural features include:
- Benzhydryl group: A bulky diphenylmethyl substituent at the 1-position of the azetidine ring.
- Pyridylethyl side chain: A 2-(2-pyridyl)ethyl group attached to the carboxamide nitrogen.
- Carboxamide linkage: Connects the azetidine ring to the pyridylethyl moiety.
Properties
Molecular Formula |
C24H25N3O |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-benzhydryl-N-(2-pyridin-2-ylethyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O/c28-24(26-16-14-22-13-7-8-15-25-22)21-17-27(18-21)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,15,21,23H,14,16-18H2,(H,26,28) |
InChI Key |
MLZQOODYHDGIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s closest structural analogs include derivatives from the N-cyano-guanidine family (e.g., compounds 30 and 31 in ). A comparative analysis is outlined below:
Key Observations :
- The target compound lacks the fluorobenzyl and thiazolylmethylthio groups found in compounds 30 and 31, which are critical for their bioactivity (e.g., enzyme binding via fluorine’s electronegativity or thiol-mediated interactions) .
- The azetidine core provides reduced steric bulk compared to the elongated alkyl chains in compounds 30 and 31 (e.g., pentyl vs.
Key Observations :
- Compounds 30 and 31 exhibit lower synthetic yields (especially 31 at 29%), likely due to their complex guanidino-thiazole motifs .
- The target compound’s smaller size (~352 g/mol vs. 612 g/mol) may improve bioavailability per Lipinski’s rules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
